![molecular formula C19H29NO4 B3037027 Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid CAS No. 403661-85-8](/img/structure/B3037027.png)
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Overview
Description
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid (Boc-SAB) is an amino acid with a structure that is composed of two parts: an amino group and a carboxylic acid group. Boc-SAB is an important intermediate in the synthesis of various compounds, such as peptides, amino acids, and polymers. Boc-SAB is also used in the development of novel drugs and other compounds.
Scientific Research Applications
Synthesis and Protecting Groups
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is involved in the synthesis of tert-butyl esters of N-protected amino acids, utilizing tert-butyl fluorocarbonate (Boc-F) under mild conditions, which is crucial for peptide synthesis (Loffet et al., 1989). The N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate is facilitated by H3PW12O40, highlighting its efficiency and environmental benignity, which is significant for producing N-Boc derivatives of chiral amino alcohols and esters (Heydari et al., 2007).
Activation and Ester Formation
The activation of carboxylic acids to form active esters using tert-butyl carbonates showcases the method's efficiency in forming amides or peptides from amines, with this compound potentially acting as a substrate in these reactions (Basel & Hassner, 2002). The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives demonstrates the use of Boc-protected amino acids in peptide synthesis, where such derivatives can be used to introduce fluorine labels for 19F NMR studies, potentially including this compound (Tressler & Zondlo, 2014).
Deprotection and Peptide Synthesis
The deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane demonstrates a fast and efficient method for removing protecting groups from various amino acids and peptides, which is a critical step in peptide synthesis involving this compound (Han et al., 2001). The introduction of N-Boc groups into amino acids using tert-butoxycarbonyl chloride (BocCl) represents a scalable method for preparing Boc-amino acids, essential for peptide synthesis and applicable to this compound (Vorbrüggen, 2008).
properties
IUPAC Name |
(3S)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYUVJDZAIFHC-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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